Hexane-3-thiol
Overview
Description
Hexane-3-thiol, also known as 3-Hexanethiol, is a compound with the molecular formula C6H14S . It is an organothiol that forms a self-assembled monolayer on a variety of nanoparticles . It consists of a sulfur head group, a CH2 alkane chain, and a CH3 terminal group .
Molecular Structure Analysis
The molecular structure of Hexane-3-thiol consists of a six-carbon chain with a thiol (-SH) functional group attached to the third carbon . The InChI representation of the molecule isInChI=1S/C6H14S/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3
. Physical And Chemical Properties Analysis
Hexane-3-thiol has a molecular weight of 118.24 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 140.9±8.0 °C at 760 mmHg, and a vapor pressure of 7.5±0.3 mmHg at 25°C . It has a flash point of 29.5±18.6 °C . It has 3 freely rotating bonds .Scientific Research Applications
Silica Aerogels Modification
Silica aerogels are lightweight, nanostructured materials with extremely high porosity (usually above 90%). They are attractive for thermal insulation but can be mechanically fragile. Hexane-3-thiol can be used to modify silica aerogels by incorporating it into the silane precursors during synthesis. For instance:
- These hybrid aerogels exhibit a combination of thermal insulation and mechanical strength. They can also be doped with silica-functionalized magnetite nanoparticles for magnetic behavior, useful in applications like magnetic separation and drug delivery .
Heavy Metal Removal from Wastewater
Amine and thiol-functionalized aerogels, prepared using a combination of silanes, serve as effective adsorbents for capturing heavy metals from wastewater. The amine functionality enhances adsorption capacities, achieving removal percentages of up to 90% for environmentally relevant metal concentrations. These aerogels can contribute to water purification efforts .
Thiol-Ene “Click Chemistry” in Polymer Synthesis
Hexane-3-thiol participates in thiol-ene “click reactions,” which are rapid and versatile. These reactions have applications in:
Functional Polymeric Surfaces via Thiol-Isocyanate “Click” Reactions
Base-catalyzed thiol-isocyanate click reactions enable the rapid fabrication of functional, micropatterned, and multicomponent polymer brush surfaces. These precisely engineered surfaces find applications in various fields, including materials science and biotechnology .
Safety and Hazards
Hexane-3-thiol is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Mechanism of Action
Hexane-3-thiol, also known as 3-Hexanethiol, is a chemical compound with the molecular formula C6H14S It is a member of the thiol family, which are organic compounds that contain a sulfur-hydrogen (-SH) functional group
Target of Action
Thiols in general are known to interact with various enzymes and proteins, particularly those containing reactive cysteine residues .
Mode of Action
Hexane-3-thiol, like other thiols, can undergo a variety of chemical reactions. One key interaction is the formation of disulfide bonds, which can alter the structure and function of proteins . Additionally, thiols can participate in thiol-trapping reactions, which involve the addition of a thiol to a Michael acceptor . This reaction is reversible and can be influenced by various factors, including mesomeric effects, strain, and steric considerations .
Biochemical Pathways
For instance, they are involved in the regulation of redox status and cellular signaling . They also participate in enzymatic reactions and detoxification processes .
Pharmacokinetics
It’s known that thiols can be metabolized through various pathways, including oxidation to sulfinic acids . The bioavailability of Hexane-3-thiol would depend on factors such as its absorption rate, distribution in the body, metabolic transformations, and rate of excretion.
Result of Action
The molecular and cellular effects of Hexane-3-thiol’s action would depend on its specific targets and mode of action. Given its potential to form disulfide bonds and participate in thiol-trapping reactions, it could potentially alter protein structure and function, influence cellular signaling pathways, and participate in detoxification processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Hexane-3-thiol. Factors such as pH, temperature, and the presence of other reactive molecules can affect its reactivity and the equilibrium of its reactions .
properties
IUPAC Name |
hexane-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIGMFQJDZTEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936813 | |
Record name | Hexane-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexane-3-thiol | |
CAS RN |
1633-90-5 | |
Record name | (±)-3-Hexanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexane-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEXANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YD4K9T3DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.